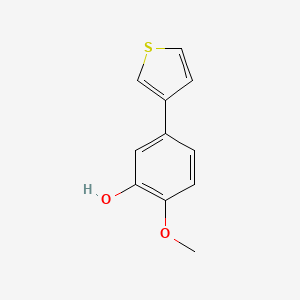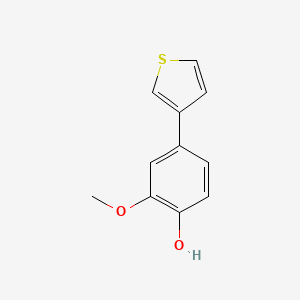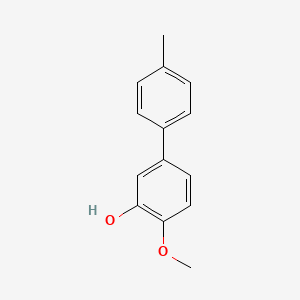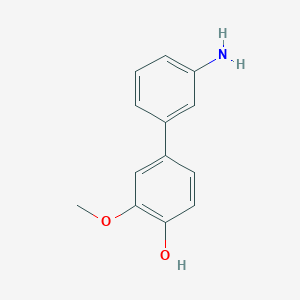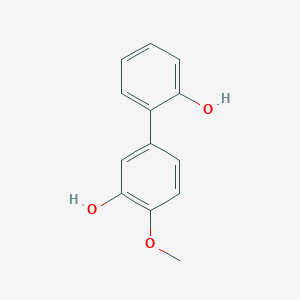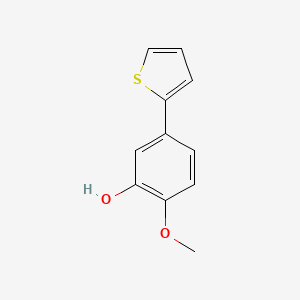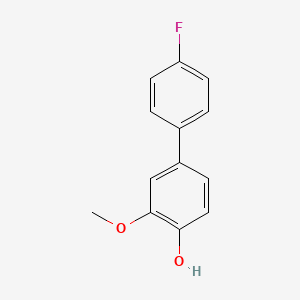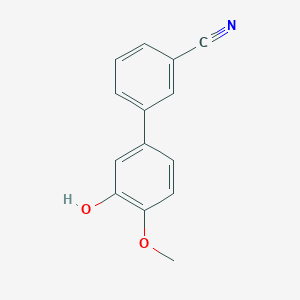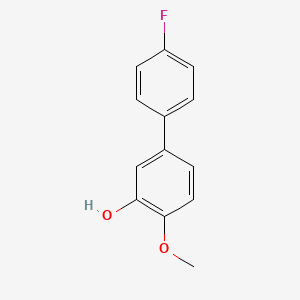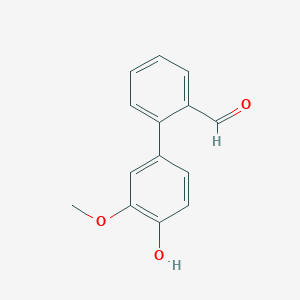
5-(3-Fluorophenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluorophenyl)-2-methoxyphenol, 95% (abbreviated as 5-FP-2-MOP) is a synthetic aromatic compound used in the laboratory for a variety of research applications. It is a white crystalline solid with a molecular weight of 209.21 g/mol and a melting point of 114-115°C. 5-FP-2-MOP has a strong odor and is soluble in organic solvents such as ethanol, methanol, and acetone.
Mécanisme D'action
The mechanism of action of 5-(3-Fluorophenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of tyrosinase, an enzyme involved in the metabolism of phenolic compounds. It is also believed that 5-(3-Fluorophenyl)-2-methoxyphenol, 95% binds to the active site of cytochrome P450, an enzyme involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluorophenyl)-2-methoxyphenol, 95% are not yet fully understood. However, it is believed that the compound may inhibit the metabolism of drugs, resulting in an increased concentration of the drug in the body. In addition, 5-(3-Fluorophenyl)-2-methoxyphenol, 95% may also act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3-Fluorophenyl)-2-methoxyphenol, 95% in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, 5-(3-Fluorophenyl)-2-methoxyphenol, 95% is a relatively weak inhibitor of tyrosinase and cytochrome P450 and is not suitable for use in high-throughput screening assays.
Orientations Futures
There are a number of potential future directions for research on 5-(3-Fluorophenyl)-2-methoxyphenol, 95%. These include further investigation into the mechanism of action of the compound, studies to determine the optimal concentration and duration of exposure required to achieve the desired effect, and studies to identify potential synergistic effects when used in combination with other compounds. Additionally, further research is needed to identify the metabolic pathways and biochemical and physiological effects of 5-(3-Fluorophenyl)-2-methoxyphenol, 95%. Finally, additional studies should be conducted to assess the potential toxicity and safety of 5-(3-Fluorophenyl)-2-methoxyphenol, 95%.
Méthodes De Synthèse
5-(3-Fluorophenyl)-2-methoxyphenol, 95% can be synthesized by a simple two-step reaction. The first step involves the reaction of 3-fluorophenol with methoxylamine hydrochloride in an acidic medium to form the corresponding N-methoxy-3-fluorophenol. The second step involves the oxidation of the N-methoxy-3-fluorophenol with sodium periodate to form 5-(3-Fluorophenyl)-2-methoxyphenol, 95%.
Applications De Recherche Scientifique
5-(3-Fluorophenyl)-2-methoxyphenol, 95% has numerous scientific research applications. It is used to study the mechanism of action of enzymes, such as tyrosinase and cytochrome P450, and to investigate the biochemical and physiological effects of drugs on the body. It is also used to study the structure-activity relationships of drugs and their metabolites. In addition, 5-(3-Fluorophenyl)-2-methoxyphenol, 95% has been used in the synthesis of a variety of compounds, such as chiral drugs, and in the preparation of polymeric materials.
Propriétés
IUPAC Name |
5-(3-fluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-6-5-10(8-12(13)15)9-3-2-4-11(14)7-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBSJKZVEJXMHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685425 |
Source


|
| Record name | 3'-Fluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-2-methoxyphenol | |
CAS RN |
1261970-12-0 |
Source


|
| Record name | 3'-Fluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


